molecular formula C20H20N2O4 B11534556 Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Cat. No.: B11534556
M. Wt: 352.4 g/mol
InChI Key: IGJOHVCLWGISBM-UHFFFAOYSA-N
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Description

Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a carbamoyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate derivative, such as 2-methylphenyl isocyanate.

    Benzylation: The final step involves the benzylation of the nitrogen atom in the pyrrolidine ring, typically using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

    Substitution: The benzyl group can be substituted with various nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamoyl groups. It can also serve as a model compound for studying the metabolism of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[(2-chlorophenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate
  • Benzyl 2-[(2-fluorophenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate
  • Benzyl 2-[(2-methoxyphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

Uniqueness

Compared to similar compounds, Benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate is unique due to the presence of the 2-methylphenyl group. This group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological properties and applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 2-[(2-methylphenyl)carbamoyl]-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C20H20N2O4/c1-14-7-5-6-10-16(14)21-19(24)17-11-12-18(23)22(17)20(25)26-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3,(H,21,24)

InChI Key

IGJOHVCLWGISBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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